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molecular formula C11H14N2O2 B113126 N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide CAS No. 86847-71-4

N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide

Cat. No. B113126
M. Wt: 206.24 g/mol
InChI Key: ICMXCEJBHWHTBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06831175B2

Procedure details

A solution of Example 25B (870 mg, 4.2 mmol) in 3N HCl (aq.) (10 mL) was heated to reflux overnight, and extracted three times with diethyl ether. The aqueous layer was adjusted to pH >7 with solid K2CO3 and extracted six times with 20% isopropanol/chloroform. The combined extracts were dried (Na2SO4), filtered, and concentrated to provide the desired product (450 mg; 87%).
Quantity
870 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[N:5][CH:6]=[CH:7][C:8]=1[NH:9]C(=O)C(C)(C)C)=[O:2]>Cl>[NH2:9][C:8]1[C:3]([CH:1]=[O:2])=[CH:4][N:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
870 mg
Type
reactant
Smiles
C(=O)C=1C=NC=CC1NC(C(C)(C)C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted three times with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted six times with 20% isopropanol/chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=NC=C1C=O
Measurements
Type Value Analysis
AMOUNT: MASS 450 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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